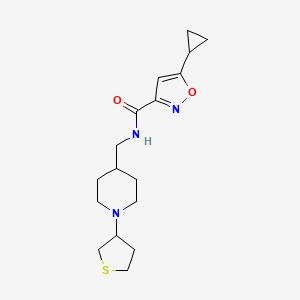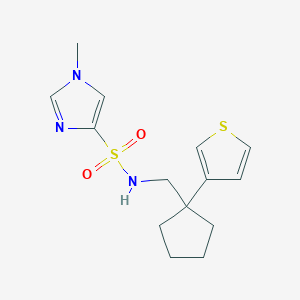![molecular formula C12H14BrClO3S B2515816 2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid CAS No. 2567502-96-7](/img/structure/B2515816.png)
2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid is a useful research compound. Its molecular formula is C12H14BrClO3S and its molecular weight is 353.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Characterization
- The compound has been utilized in the stereoselective synthesis of γ-fluorinated α-amino acids, showcasing its relevance in producing complex molecules with high enantiomeric excess, indicating its importance in the field of organic synthesis and pharmaceutical chemistry (Laue et al., 2000).
- Another study involved the synthesis and molecular characterization of a similar compound, methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate, which could hint at structural similarities and potential applications in material sciences or pharmaceuticals (Choi et al., 2008).
Catalysis and Green Chemistry
- The compound may find relevance in green chemistry, as indicated by a study on pentanoic acid synthesized from γ-valerolactone and formic acid using bifunctional catalysis. This points towards its potential utility in sustainable and eco-friendly chemical processes (Al‐Naji et al., 2020).
Imaging and Diagnostics
- A radiopaque compound, 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, was synthesized for potential use in X-ray imaging applications, indicating that derivatives of pentanoic acid could be significant in medical imaging and diagnostics (Gopan et al., 2021).
Chemical Reactions and Properties
- Studies on the reaction of related compounds like 2-bromo-4-chlorophenyl-2-bromobutanoate and its derivatives through a Pd-catalyzed Suzuki cross-coupling reaction provide insights into the chemical properties and potential reactions that 2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid might undergo, shedding light on its chemical behavior and applications in synthetic chemistry (Nazeer et al., 2020).
Bioactive Compounds and Drug Discovery
- The ligand pentanoic acid [5-(2-pyridyl)-1,3,4-thiadiazol-2-yl]-amide-5-(3-ethyl)-3H-1-imidazolium bis(trifluormethylsulfonyl)imide (LNTf2) was prepared for complexation with cobalt(II), hinting at its potential applications in material sciences and possibly in pharmacology, due to the medicinal relevance of metal complexes (Huxel & Klingele, 2015).
Propiedades
IUPAC Name |
2-[(3-bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClO3S/c1-2-3-11(12(15)16)18(17)7-8-4-9(13)6-10(14)5-8/h4-6,11H,2-3,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMPKEISWLMGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)S(=O)CC1=CC(=CC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515734.png)

![1-[1-(1,3-thiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2515737.png)
![methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2515738.png)
![N-[3-(7-methyl-2-imidazo[1,2-a]pyridinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2515740.png)




![4-Ethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2515748.png)
![2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2515749.png)
![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one](/img/structure/B2515751.png)
![N-benzyl-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2515752.png)

